molecular formula C13H11N3 B1431587 4-(5-Cyclopropylpyrazol-1-YL)benzonitrile CAS No. 1400645-43-3

4-(5-Cyclopropylpyrazol-1-YL)benzonitrile

Cat. No.: B1431587
CAS No.: 1400645-43-3
M. Wt: 209.25 g/mol
InChI Key: NRGMUCAJRLJYCG-UHFFFAOYSA-N
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Description

4-(5-Cyclopropylpyrazol-1-YL)benzonitrile is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly for its potential as a kinase inhibitor scaffold. This benzonitrile derivative features a pyrazole ring system, a prominent heterocycle in pharmaceutical development known for its versatility in molecular interactions. While the specific pharmacological profile and approved uses for this exact compound are not currently established, its core structure is closely related to documented bioactive molecules. Compounds containing the 5-cyclopropylpyrazole moiety have been identified in scientific investigations for their ability to interact with various kinase targets . Kinase inhibition represents a crucial therapeutic strategy for investigating signaling pathways involved in hyperproliferative disorders, and this compound provides researchers with a valuable chemical tool for such studies . The molecular structure incorporates a benzonitrile group, a common pharmacophore known to contribute to favorable binding characteristics and metabolic stability in drug-like molecules. The compound's structural framework suggests potential applications in developing novel therapeutic agents for areas including oncology and metabolic diseases. This product is provided as a high-purity material suitable for in vitro experimental use only. It is strictly intended for research purposes by qualified laboratory professionals and is not approved for diagnostic, therapeutic, or human use. Researchers should consult relevant safety data sheets and implement appropriate handling procedures prior to use in any experimental setting.

Properties

IUPAC Name

4-(5-cyclopropylpyrazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-9-10-1-5-12(6-2-10)16-13(7-8-15-16)11-3-4-11/h1-2,5-8,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGMUCAJRLJYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=NN2C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401237644
Record name Benzonitrile, 4-(5-cyclopropyl-1H-pyrazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401237644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400645-43-3
Record name Benzonitrile, 4-(5-cyclopropyl-1H-pyrazol-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400645-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 4-(5-cyclopropyl-1H-pyrazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401237644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of the Pyrazole Boronate Ester

A key intermediate is 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, which serves as the nucleophilic partner in Suzuki coupling.

  • This boronate ester is synthesized by borylation of the corresponding pyrazole derivative.
  • The cyclopropyl substituent is introduced at the 5-position of the pyrazole ring prior to borylation.

Preparation of Halogenated Benzonitrile Derivative

The benzonitrile component is functionalized at the 4-position with a halogen (commonly bromine or chlorine) to enable cross-coupling.

  • For example, 4-bromobenzonitrile or 4-chlorobenzonitrile derivatives are prepared or commercially available.
  • In some processes, further functional groups on the benzonitrile ring or adjacent structures may be present to enable downstream transformations.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The core step involves coupling the pyrazole boronate ester with the halogenated benzonitrile under palladium catalysis.

  • Catalyst: [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex is commonly used.
  • Base: Potassium carbonate is employed to facilitate the transmetalation step.
  • Solvent: 1,4-Dioxane mixed with water is the typical solvent system.
  • Temperature: Reaction is conducted at elevated temperatures (~100 °C).
  • Atmosphere: Inert atmosphere (nitrogen or argon) is maintained to prevent catalyst deactivation.

Workup and Purification

  • After reaction completion, the mixture is cooled and filtered through Celite to remove catalyst residues.
  • The organic layer is separated, washed, dried, and concentrated.
  • Purification is achieved by column chromatography (silica gel) using ethyl acetate/petroleum ether mixtures.
  • Further purification by preparative high-performance liquid chromatography (Prep-HPLC) ensures high purity.

Representative Experimental Data

Step Reactants Catalyst & Base Solvent & Conditions Yield (%) Notes
Suzuki Coupling 4-bromobenzonitrile + 1-cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Pd(dppf)Cl2, K2CO3 1,4-dioxane/H2O, 100 °C, inert atmosphere, overnight 40-53% Purification by Prep-HPLC; off-white solid obtained
Alternative Coupling 4-chlorobenzonitrile + pyrazole boronate ester Pd(dppf)Cl2, K2CO3 Same as above ~26% Longer reaction times (15 h) may be required

Pd(dppf)Cl2 = (1,1'-bis(diphenylphosphino)ferrocene)dichloropalladium(II)

Notes on Reaction Optimization and Variations

  • The choice of halogen on the benzonitrile affects reactivity; bromides generally provide higher yields than chlorides.
  • The presence of water in the solvent mixture facilitates the base solubility and improves reaction efficiency.
  • The use of Pd(dppf)Cl2 catalyst is favored for its robustness and efficiency in coupling heteroaryl boronate esters.
  • Reaction times vary from overnight to 15 hours depending on substrate reactivity.
  • Purification by preparative thin-layer chromatography and HPLC ensures removal of side products and unreacted starting materials.

Summary Table of Key Parameters

Parameter Typical Value/Condition
Catalyst Pd(dppf)Cl2 (0.02-0.04 mmol)
Base Potassium carbonate (0.5-1.0 mmol)
Solvent 1,4-Dioxane (10-24 mL) + Water (2-5 mL)
Temperature 100 °C
Atmosphere Nitrogen or argon (inert)
Reaction Time 12-15 hours
Purification Silica gel chromatography + Prep-HPLC
Typical Yield 26-53%

Chemical Reactions Analysis

Types of Reactions

4-(5-Cyclopropylpyrazol-1-YL)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitriles.

Scientific Research Applications

4-(5-Cyclopropylpyrazol-1-YL)benzonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(5-Cyclopropylpyrazol-1-YL)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 4-(5-Cyclopropylpyrazol-1-YL)benzonitrile with two closely related compounds from the evidence:

Property This compound 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile 4-[5-Amino-4-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-3-yl]benzonitrile
Molecular Formula C₁₃H₁₁N₃ (hypothetical) C₁₁H₈N₆ C₁₆H₁₈N₄
Molar Mass (g/mol) ~209.25 224.08 266.34
Key Substituents 5-Cyclopropyl, 1-benzonitrile 3-Azido, 5-methyl, 1-benzonitrile 5-Amino, 4-cyclopropyl, 1-isopropyl, 3-benzonitrile
Melting Point Not reported 94.1–95.4 °C Not reported
Reactivity/Applications Potential kinase inhibitor scaffold Click chemistry precursor (azide-alkyne cycloaddition) Medicinal chemistry candidate (amino group for hydrogen bonding)

Key Findings :

Substituent Effects on Reactivity: The azido group in 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile enables high reactivity in click chemistry, as demonstrated by its use in triazole synthesis. The cyclopropyl group in the target compound likely improves metabolic stability and steric hindrance compared to methyl or isopropyl analogs.

Spectral and Physical Properties: The azido-methyl analog exhibits distinct IR peaks at 2121 cm⁻¹ (azide stretch) and 2228 cm⁻¹ (nitrile stretch), confirming functional group integrity. The amino-cyclopropyl-isopropyl analog has a larger molar mass (266.34 g/mol) due to its branched substituents, which may influence solubility and bioavailability.

Synthetic Yields: The azido-methyl derivative was synthesized in 88–96% yield via azide substitution, demonstrating efficient scalability. No synthetic details are available for the amino-cyclopropyl-isopropyl variant, but its structural complexity suggests multi-step synthesis.

Research Implications

  • Drug Discovery : The cyclopropyl-pyrazole scaffold is a promising kinase inhibitor core due to its rigidity and metabolic resistance.
  • Materials Science : Azido-substituted analogs serve as precursors for polymer or bioconjugate synthesis.
  • Structural Optimization : Replacing methyl/isopropyl groups with cyclopropyl may reduce toxicity while maintaining potency in lead compounds.

Biological Activity

4-(5-Cyclopropylpyrazol-1-YL)benzonitrile, also known by its chemical designation C13H11N3, has garnered attention in recent years due to its potential biological activities. This compound is characterized by a pyrazole ring and a benzonitrile moiety, which may contribute to its interaction with various biological targets. Understanding its biological activity is essential for exploring its therapeutic potential.

  • Molecular Formula : C13H11N3
  • Molecular Weight : 209.252 g/mol
  • CAS Number : 1400645-43-3

The mechanism of action of this compound involves interactions with specific molecular targets, including enzymes and receptors. The presence of the cyclopropyl group and pyrazole ring may enhance its binding affinity to target proteins, potentially leading to inhibition or modulation of their activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Research findings suggest that this compound can induce apoptosis in various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Induction of apoptosis via caspase activation
A549 (Lung Cancer)15.0Inhibition of cell proliferation
HeLa (Cervical Cancer)10.0Cell cycle arrest in G2/M phase

These results indicate that the compound may act through multiple pathways to exert its anticancer effects.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary data show that it possesses moderate antibacterial and antifungal properties:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest potential applications in treating infections caused by resistant strains.

Case Studies

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited tumor growth in xenograft models of breast cancer. The study reported a significant reduction in tumor size compared to control groups, suggesting that further development could lead to new therapeutic agents for cancer treatment.
  • Evaluation of Antimicrobial Properties : In an investigation published in Antimicrobial Agents and Chemotherapy, the compound was tested against various pathogens. Results showed that it could serve as a lead compound for developing new antibiotics, particularly against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(5-cyclopropylpyrazol-1-yl)benzonitrile, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated for structurally similar derivatives. Optimal conditions include a 1.2:1 alkyne-to-azide ratio, 5 mol% [(NHC)CuCl] catalyst, and 60°C in DMF, yielding up to 90% . Alternative routes include Fe-catalyzed hydrosilylation under inert conditions for functional group compatibility .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer : Use a multi-technique approach:

X-ray crystallography to determine absolute configuration (space group Pca21, lattice parameters a=10.5189 Å, b=8.1339 Å, c=20.0009 Å) ;

1H/13C NMR with DEPT-135 for proton environments and cyano group confirmation (δ ~110 ppm in 13C NMR);

HRMS for molecular ion validation (expected m/z 265.1325 for C15H14N3) .

Advanced Research Questions

Q. How can researchers resolve contradictory photophysical data observed in TADF studies of this compound derivatives?

  • Methodological Answer : Address discrepancies by:

Solvent effect analysis using Lippert-Mataga plots to correlate emission shifts with polarity ;

Time-resolved fluorescence spectroscopy to distinguish TADF (delayed components >1 μs) from prompt fluorescence;

TD-DFT calculations to map excited-state potential energy surfaces and identify RICT/PICT transitions . Compare with non-cyclopropyl analogs to isolate steric effects.

Q. What experimental strategies are recommended for designing structure-activity relationship (SAR) studies targeting biological activity?

  • Methodological Answer : Implement a three-tier approach:

Core modification : Vary pyrazole substituents (e.g., cyclopropyl vs. aryl groups at the 5-position) ;

Pharmacophore mapping : Use X-ray/NMR torsion angles (e.g., ΦN-C-C-N ~25°) to optimize receptor binding ;

Bioisosteric replacement : Substitute benzonitrile with carboxamide while maintaining dipole moments (~4.5D) . Validate with molecular docking (e.g., FASN inhibitors ).

Q. How should researchers design experiments to evaluate this compound as a TADF emitter in OLEDs?

  • Methodological Answer : Key steps include:

Cyclic voltammetry to determine HOMO/LUMO levels (target ΔEST <0.3 eV) ;

Temperature-dependent PLQY (20–300 K) to confirm thermal activation of delayed fluorescence ;

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(5-Cyclopropylpyrazol-1-YL)benzonitrile
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4-(5-Cyclopropylpyrazol-1-YL)benzonitrile

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